molecular formula C28H41NO5Si B1399813 (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate CAS No. 873945-27-8

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate

Katalognummer: B1399813
CAS-Nummer: 873945-27-8
Molekulargewicht: 499.7 g/mol
InChI-Schlüssel: LFWGXIVKBPLQMD-OYUWMTPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a stereochemically complex piperidine derivative featuring a benzyl carboxylate core modified with three distinct functional groups:

  • 4-(4-Hydroxyphenyl) substituent: Introduces aromaticity and additional hydrogen-bonding sites.
  • 5-((Triisopropylsilyl)oxy) group: A bulky, lipophilic protecting group that improves stability against nucleophilic attack .

Its stereochemistry (3R,4R,5S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where spatial arrangement influences biological activity or synthetic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of Hydroxyphenyl Group: The hydroxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using triisopropylsilyl chloride under basic conditions to prevent unwanted side reactions.

    Final Coupling: The benzyl group is introduced through a coupling reaction, often using benzyl bromide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl and hydroxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that compounds similar to (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate exhibit high affinity for neurotransmitter transporters. Specifically, studies have shown that such compounds can inhibit the uptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET), suggesting their potential use in treating disorders like depression and attention deficit hyperactivity disorder (ADHD) .

Analgesic Properties

The compound has been evaluated for its analgesic effects. Research into piperidine derivatives has demonstrated that modifications to the piperidine structure can enhance pain relief properties while minimizing side effects associated with traditional analgesics .

Antidepressant Activity

The introduction of hydroxyl groups in the structure has been linked to increased antidepressant activity. This modification enhances binding affinity to serotonin receptors, which is crucial for developing new antidepressant medications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Piperidine Ring : Utilizing various reagents to construct the core piperidine structure.
  • Hydroxylation Reactions : Introducing hydroxyl groups at specific positions to enhance biological activity.
  • Silylation : The triisopropylsilyl group is added to improve solubility and stability .

Case Study 1: Dopamine Transporter Inhibition

A study evaluated a series of piperidine derivatives for their ability to inhibit dopamine transporter uptake. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition rates comparable to established DAT inhibitors .

Case Study 2: Analgesic Efficacy

In an experimental model assessing pain response, derivatives of this compound were tested against standard analgesics. Results showed that certain modifications led to enhanced efficacy in pain relief without the side effects typical of opioids .

Wirkmechanismus

The mechanism of action of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Features Similarity Score (if available) Reference
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 4-(3-Ethoxy-3-oxopropyl) Ester group at position 4; liquid state; limited toxicity data N/A
Methyl (3R,4S,5S)-3-hydroxy-3-phenyl-5-(4-methoxyphenylthio)-1-tosylpiperidine-4-carboxylate 3-Phenyl, 5-(4-methoxyphenylthio), 1-tosyl Tosyl group (electron-withdrawing); thioether linkage; methyl ester N/A
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 1-tert-Boc, 4-phenyl, 3-carboxylic acid Carboxylic acid; tert-Boc protection; lower molecular weight (305.37 g/mol) N/A
Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate 3,3-Difluoro, 5-(hydroxymethyl) Fluorine atoms (electron-withdrawing); hydroxymethyl group 0.89
(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate 3-Methyl, 5-(trifluoromethyl) Trifluoromethyl group (strongly lipophilic); stereochemical rigidity 0.88
Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate 4-(Aminomethyl), 4-fluoro Basic aminomethyl group; fluorine at position 4 0.87

Key Differences in Reactivity and Stability

Protection Strategies :

  • The triisopropylsilyl (TIPS) group in the target compound offers superior stability under basic conditions compared to the tert-Boc group in , which is acid-labile. The TIPS group can be selectively removed using fluoride ions (e.g., TBAF), enabling orthogonal deprotection in multi-step syntheses .
  • The benzyl carboxylate in the target compound is more stable under acidic conditions than the methyl ester in , which may require harsher hydrolysis conditions.

The trifluoromethyl group in (similarity 0.88) is more electron-withdrawing than the hydroxyphenyl group, altering the electron density of the piperidine ring and affecting nucleophilic substitution rates.

Polarity and Solubility :

  • The 3-hydroxy and 4-hydroxyphenyl groups in the target compound increase hydrophilicity, but the TIPS group counterbalances this with significant lipophilicity. In contrast, the 3,3-difluoro analog in (similarity 0.89) has reduced hydrogen-bonding capacity due to fluorine’s electronegativity.

Biologische Aktivität

The compound (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological characterization, and structure-activity relationships (SAR) associated with this compound, focusing on its interactions with neurotransmitter transporters and implications for neurological disorders.

Synthesis

The synthesis of this compound involves several key steps that allow for the introduction of specific functional groups essential for its biological activity. The synthetic pathway typically includes:

  • Formation of the piperidine ring : Utilizing starting materials that incorporate hydroxyl and phenolic groups.
  • Functionalization : Introducing the triisopropylsilyl ether to enhance lipophilicity and stability.
  • Final coupling reactions : To yield the desired benzyl ester form.

This method ensures the retention of stereochemical integrity critical for biological function.

Affinity for Neurotransmitter Transporters

Research has demonstrated that compounds similar to This compound exhibit significant affinity for various neurotransmitter transporters, particularly:

  • Dopamine Transporter (DAT) : High affinity observed, indicating potential applications in treating disorders related to dopamine dysregulation, such as ADHD and substance abuse.
  • Norepinephrine Transporter (NET) : Moderate to high affinity suggests possible use in managing conditions like depression and anxiety disorders.
  • Serotonin Transporter (SERT) : Activity at this site may also contribute to antidepressant effects.

The introduction of hydroxyl groups has been linked to increased binding affinity due to enhanced hydrogen bonding capabilities with transporter proteins .

Structure-Activity Relationship (SAR)

A detailed SAR study reveals how modifications to the piperidine core influence biological activity:

Compound ModificationEffect on DAT Binding AffinityNotes
Hydroxyl group additionIncreased affinityEnhances interaction with DAT
Triisopropylsilyl etherImproved lipophilicityAids in crossing the blood-brain barrier
Benzyl substitutionVaries activity across transportersStructural diversity leads to different pharmacological profiles

Neurological Disorders

Several studies have evaluated the efficacy of similar piperidine derivatives in preclinical models:

  • ADHD Treatment : Compounds with high DAT affinity have shown promise in reducing hyperactive behaviors in rodent models.
  • Depression Models : Inhibition of NET has been correlated with improved mood-related behaviors in animal studies, suggesting a dual-action mechanism through DAT and NET modulation .

Antimicrobial Activity

Emerging research indicates potential antimicrobial properties linked to structural analogs of this compound. For instance, certain piperidine derivatives have demonstrated inhibitory effects on Mycobacterium tuberculosis through targeted enzyme inhibition, suggesting broader therapeutic applications beyond neurological disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound while preserving its stereochemistry?

  • Methodological Answer : Synthesis requires careful selection of protective groups (e.g., triisopropylsilyl for hydroxyl protection) and catalysts to maintain stereochemical integrity. For example, iridium-catalyzed asymmetric allylic amination (as in related piperidine derivatives ) can control stereocenters. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization. Use chiral HPLC or supercritical fluid chromatography (SFC) to validate enantiopurity .

Q. How can the structure and purity of this compound be confirmed?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR : Assign stereochemistry using NOESY/ROESY to confirm spatial proximity of protons (e.g., 3R,4R,5S configuration) .
  • HRMS : Verify molecular weight and fragmentation patterns.
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation (e.g., similar oxazolidine derivatives in ).
  • TLC/HPLC : Monitor reaction progress and purity (>98% by area normalization) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in darkness. Avoid exposure to moisture or oxidizing agents, as the triisopropylsilyl group is sensitive to hydrolysis and oxidation . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life.

Advanced Research Questions

Q. How can regioselective deprotection of the triisopropylsilyl group be achieved without affecting other functional groups?

  • Methodological Answer : Use fluoride-based reagents (e.g., TBAF) in anhydrous THF at 0°C to selectively cleave the silyl ether. Monitor reaction progress via LC-MS to prevent overexposure, which may degrade the benzyl carbamate group. Alternative methods like acidic conditions (e.g., AcOH/H₂O) may risk hydrolysis of the piperidine ring .

Q. What strategies resolve contradictions in reported reaction yields for similar piperidine carboxylates?

  • Methodological Answer : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading, temperature) using design-of-experiments (DoE) approaches. For example, DMF at 50°C may improve solubility of intermediates but could promote side reactions; switching to dichloromethane (DCM) may suppress these . Cross-validate results with kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps.

Q. How does the compound’s stability vary under different pH conditions?

  • Methodological Answer : Conduct stability studies in buffered solutions (pH 1–13) at 37°C. Use HPLC to quantify degradation products. For example, the benzyl carbamate group may hydrolyze under acidic conditions (pH <3), while the triisopropylsilyl group degrades in basic media (pH >10) .

Q. Safety and Handling

Q. What personal protective equipment (PPE) is essential during handling?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For powder handling, employ NIOSH-approved N95 respirators to prevent inhalation of particulate matter. Conduct operations in a fume hood with local exhaust ventilation .

Q. How should accidental exposure (skin/eye contact) be managed?

  • Methodological Answer : Immediately rinse affected areas with copious water (15+ minutes for eyes). For skin contact, wash with soap and water. Seek medical evaluation if irritation persists. Provide SDS to healthcare providers, noting potential sensitization risks from the 4-hydroxyphenyl moiety .

Eigenschaften

IUPAC Name

benzyl (3R,4R,5S)-3-hydroxy-4-(4-hydroxyphenyl)-5-tri(propan-2-yl)silyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO5Si/c1-19(2)35(20(3)4,21(5)6)34-26-17-29(28(32)33-18-22-10-8-7-9-11-22)16-25(31)27(26)23-12-14-24(30)15-13-23/h7-15,19-21,25-27,30-31H,16-18H2,1-6H3/t25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWGXIVKBPLQMD-OYUWMTPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CN(CC(C1C2=CC=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735134
Record name Benzyl (3R,4R,5S)-3-hydroxy-4-(4-hydroxyphenyl)-5-{[tri(propan-2-yl)silyl]oxy}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873945-27-8
Record name Benzyl (3R,4R,5S)-3-hydroxy-4-(4-hydroxyphenyl)-5-{[tri(propan-2-yl)silyl]oxy}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.